1H-Pyrrole-3-carbonitrile, 2,2'-dithiobis[5-methyl-
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Overview
Description
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] is a heterocyclic compound belonging to the class of pyrrole derivatives. It features a pyrrole ring with a carbonitrile group at the 3-position and two methyl groups at the 5-position, connected by a disulfide bridge
Preparation Methods
The synthesis of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves several steps. One common method starts with the bromination of o-fluoro acetophenone, followed by a condensation reaction . The brominated product is then subjected to hydrogenation, and the final product is purified through recrystallization. This method is efficient and cost-effective, making it suitable for industrial production .
Chemical Reactions Analysis
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge into thiol groups.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves its interaction with molecular targets such as enzymes and proteins. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] can be compared with other pyrrole derivatives such as:
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but lacks the disulfide bridge, making it less reactive in certain applications.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
The presence of the disulfide bridge in 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] makes it unique and more versatile in forming covalent bonds with biological molecules, enhancing its potential in medicinal chemistry .
Properties
CAS No. |
144294-73-5 |
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Molecular Formula |
C12H10N4S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(3-cyano-5-methyl-1H-pyrrol-2-yl)disulfanyl]-5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N4S2/c1-7-3-9(5-13)11(15-7)17-18-12-10(6-14)4-8(2)16-12/h3-4,15-16H,1-2H3 |
InChI Key |
PYAIDEWWUFJLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)SSC2=C(C=C(N2)C)C#N)C#N |
Origin of Product |
United States |
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